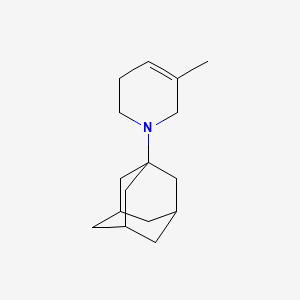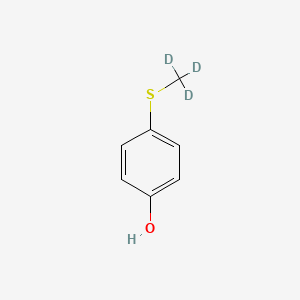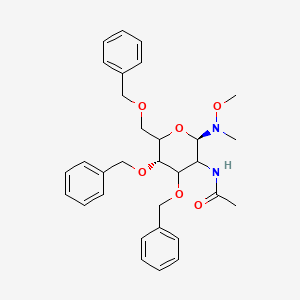
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine is a complex organic compound that belongs to the class of glycosylamines This compound is characterized by the presence of an acetylamino group, a methoxy group, and multiple phenylmethyl groups attached to a glucopyranosylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranose are protected using phenylmethyl (benzyl) groups to prevent unwanted reactions.
Introduction of Acetylamino Group: The acetylamino group is introduced through acetylation of the amino group on the glucopyranose.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through appropriate methylation reactions.
Deprotection: The phenylmethyl groups are removed under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the acetylamino group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated or demethylated products.
科学的研究の応用
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Acetylamino)-2-deoxy-D-glucopyranose: Lacks the methoxy and phenylmethyl groups, making it less complex.
N-Methyl-D-glucopyranosylamine: Does not have the acetylamino or phenylmethyl groups.
3,4,6-Tris-O-(phenylmethyl)-D-glucopyranose: Lacks the acetylamino and N-methoxy-N-methyl groups.
Uniqueness
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of multiple phenylmethyl groups, along with the acetylamino and methoxy groups, makes it a versatile compound for various applications.
特性
分子式 |
C31H38N2O6 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
N-[(2R,5S)-2-[methoxy(methyl)amino]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C31H38N2O6/c1-23(34)32-28-30(38-21-26-17-11-6-12-18-26)29(37-20-25-15-9-5-10-16-25)27(39-31(28)33(2)35-3)22-36-19-24-13-7-4-8-14-24/h4-18,27-31H,19-22H2,1-3H3,(H,32,34)/t27?,28?,29-,30?,31-/m1/s1 |
InChIキー |
MFMDSSOKBLQFTR-HOPQWXDLSA-N |
異性体SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4)N(C)OC |
正規SMILES |
CC(=O)NC1C(C(C(OC1N(C)OC)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


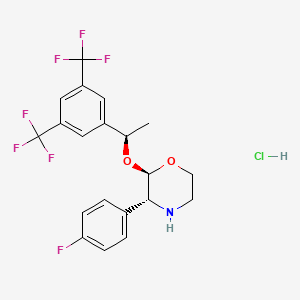
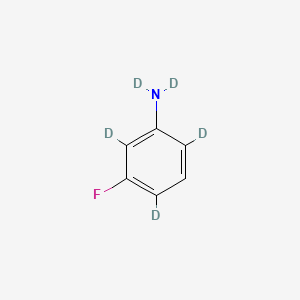
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
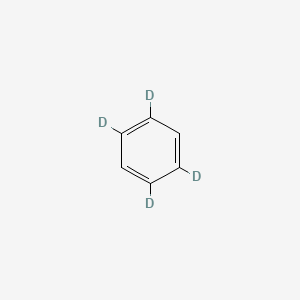
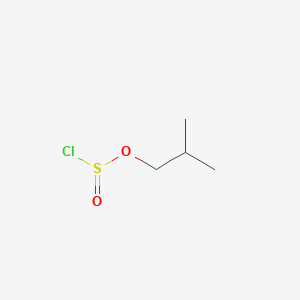
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
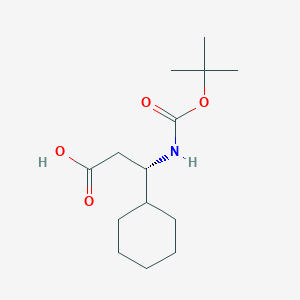
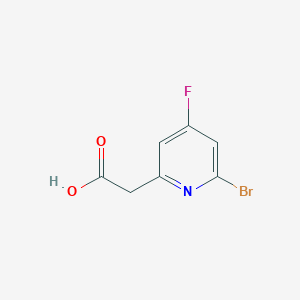
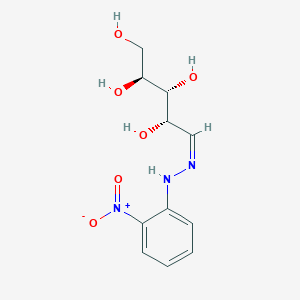

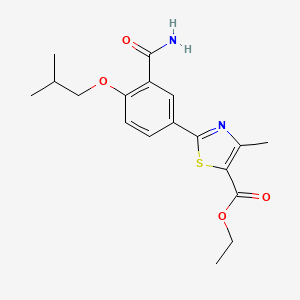
![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
